molecular formula C24H25FN2O3S B3704876 N-(2-ethylphenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

N-(2-ethylphenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B3704876
M. Wt: 440.5 g/mol
InChI Key: BJSQPBFZTUUSNC-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound that belongs to the class of sulfonylamino acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonyl chloride: Reacting 4-methylbenzenesulfonyl chloride with an appropriate base.

    Nucleophilic substitution: Reacting the sulfonyl chloride with 4-fluorobenzylamine to form the sulfonylamino intermediate.

    Acylation: Reacting the intermediate with 2-ethylphenylacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce sulfides.

Scientific Research Applications

N-(2-ethylphenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide could have several research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor.

    Medicine: Investigating its potential as a therapeutic agent for diseases where modulation of specific pathways is beneficial.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site or allosteric sites, altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
  • N-(2-ethylphenyl)-2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

Uniqueness

The presence of the fluorine atom in N-(2-ethylphenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S/c1-3-20-6-4-5-7-23(20)26-24(28)17-27(16-19-10-12-21(25)13-11-19)31(29,30)22-14-8-18(2)9-15-22/h4-15H,3,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSQPBFZTUUSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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